2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide
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Overview
Description
The compound “2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(4-methoxyphenyl)acetamide” is a derivative of indole . Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound has a molecular formula of C26H26N2O2S and a molecular weight of 430.57.
Scientific Research Applications
Structural and Biological Studies of Related Compounds
Crystal Structure Analysis and Potential Biological Applications : Research on compounds such as N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide highlights the importance of crystal structure analysis in understanding the molecular conformation and potential biological interactions of complex molecules. Such studies provide foundational knowledge for the design and optimization of new compounds with desired biological activities (Park et al., 1995).
Synthesis and Characterization for Biological Screening : The synthesis and characterization of compounds like 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide demonstrate the process of developing new molecules with potential biological activities. Such studies are critical for expanding the library of compounds that can be further evaluated for various scientific and therapeutic applications (Rehman et al., 2013).
Investigations into Molecular Degradation and Stability : Research on the thermal degradation of modafinil and its analogs, including investigations into the formation of 1,1,2,2-tetraphenylethane, underscores the significance of understanding the stability and degradation pathways of chemical compounds. This knowledge is crucial for the development of stable and effective pharmaceuticals and can provide insights into the handling and storage conditions required for various compounds (Dowling et al., 2017).
Metabolic Pathways and Biotransformation : The study on the biotransformation of N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DMPPA) in human urine exemplifies the research into how compounds are metabolized in the body. Understanding the metabolic pathways and transformation products of chemical compounds is essential for predicting their behavior in biological systems and assessing their potential therapeutic benefits and risks (Fujimaki et al., 1990).
Future Directions
Properties
IUPAC Name |
2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2S/c1-18-8-9-19(2)20(14-18)15-28-16-25(23-6-4-5-7-24(23)28)31-17-26(29)27-21-10-12-22(30-3)13-11-21/h4-14,16H,15,17H2,1-3H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUZUGJZGQQIHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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